1-(3,4-Difluorophenyl)propan-1-amine
Beschreibung
1-(3,4-Difluorophenyl)propan-1-amine is a fluorinated aromatic amine with the molecular formula C₉H₁₁F₂N (as the free base) and a molecular weight of 171.19 g/mol . Its hydrochloride salt (CAS: 441074-78-8) is commercially available in purities ≥95% and is utilized in pharmaceutical and chemical research . The compound features a propan-1-amine backbone attached to a 3,4-difluorophenyl ring, where the fluorine substituents influence electronic properties and receptor interactions. Enantiomeric forms, such as (S)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (CAS: 1785760-88-4), are also documented, highlighting stereochemical considerations in pharmacological applications .
Eigenschaften
IUPAC Name |
1-(3,4-difluorophenyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-9(12)6-3-4-7(10)8(11)5-6/h3-5,9H,2,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWTZLRLBBSSNEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=C(C=C1)F)F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3,4-Difluorophenyl)propan-1-amine can be synthesized through several methods, including:
Reductive Amination: This involves the reaction of 3,4-difluorobenzaldehyde with propylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Nucleophilic Substitution: Starting from 3,4-difluorophenyl halide, the halide can be substituted with propylamine under suitable conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reductive amination processes, which are optimized for efficiency and yield. The choice of solvent, temperature, and pressure are carefully controlled to ensure the highest purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3,4-Difluorophenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitro compound.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically require strong bases or nucleophiles.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced amines or amides.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
1. Inhibition of Kinases
One of the primary applications of 1-(3,4-Difluorophenyl)propan-1-amine is its role as a serine/threonine kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism. The inhibition of these enzymes can lead to therapeutic effects in diseases such as cancer and diabetes. Research indicates that compounds similar to this compound have shown promise in preclinical models for their ability to selectively inhibit specific kinases involved in tumor growth and progression .
2. Antimalarial Activity
Recent studies have highlighted the antimalarial properties of derivatives related to this compound. For instance, compounds synthesized from this amine have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for malaria. In vitro evaluations showed low nanomolar IC50 values against both drug-sensitive and drug-resistant strains, indicating a strong potential for development into effective antimalarial agents .
Case Studies
Case Study 1: GSK-3β Inhibition
A notable study focused on the inhibition of glycogen synthase kinase 3 (GSK-3β), a target implicated in various neurodegenerative diseases. The research demonstrated that derivatives of this compound exhibited high potency and selectivity towards GSK-3β. These findings suggest potential applications in treating conditions like Alzheimer's disease by modulating pathways associated with tau phosphorylation .
Case Study 2: Antimalarial Efficacy
Another significant investigation assessed the antimalarial efficacy of compounds derived from this compound. The study found that these compounds displayed potent activity against multiple strains of P. falciparum with minimal cytotoxic effects on human cells. This highlights the therapeutic promise of these derivatives as potential new treatments for malaria .
Wirkmechanismus
The mechanism by which 1-(3,4-Difluorophenyl)propan-1-amine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways and molecular targets involved would vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Positional Isomers of Difluorophenylpropanamines
- 1-(2,4-Difluorophenyl)propan-1-amine (CAS: 623143-41-9): Shares the same molecular formula (C₉H₁₁F₂N) but differs in fluorine substitution at the 2- and 4-positions of the phenyl ring. Molecular weight: 171.19 g/mol (identical to the 3,4-isomer).
- 1-(3,5-Difluorophenyl)propan-1-amine: Lacks explicit CAS data but represents another positional isomer. The symmetric 3,5-difluoro substitution may reduce dipole moments compared to the asymmetric 3,4-isomer, impacting solubility and intermolecular interactions .
Halogen-Substituted Analogues
(1R)-1-(3,4-Dichlorophenyl)propan-1-amine hydrochloride (CAS: 1565819-70-6):
- 2-(3-Fluorophenyl)propan-2-amine hydrochloride (CAS: 689232-61-9): Features a tertiary amine (propan-2-amine) and monofluorophenyl group.
Cyclopropane and Heterocyclic Derivatives
- (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine (CAS: 220352-38-5): Incorporates a cyclopropane ring, constraining the amine’s spatial orientation. This rigidity may improve selectivity for ion channels (e.g., Ryanodine Receptor 2, RyR2) compared to the linear propanamine chain .
1-(3,4-Difluorophenyl)-2-methyl-2-(pyrrolidin-1-yl)propan-1-amine dihydrochloride (CAS: 1461705-08-7):
Extended Alkyl Chain Derivatives
- 3-(3-Chloro-4-fluorophenyl)-1-(3,4-difluorophenyl)propan-1-amine hydrochloride (CAS: 2309466-72-4): Features an extended propane chain with dual aromatic systems. The additional chloro-fluorophenyl group introduces polychlorinated characteristics, likely influencing dual-target activity (e.g., serotonin-norepinephrine reuptake inhibition) .
Structural and Functional Comparison Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| 1-(3,4-Difluorophenyl)propan-1-amine | 441074-78-8* | C₉H₁₁F₂N | 171.19 | 3,4-difluoro, linear propanamine |
| 1-(2,4-Difluorophenyl)propan-1-amine | 623143-41-9 | C₉H₁₁F₂N | 171.19 | 2,4-difluoro positional isomer |
| (1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl | 1565819-70-6 | C₉H₁₁Cl₂N | 228.10 | Chlorine substitution, enantiomeric form |
| (1R,2S)-2-(3,4-Difluorophenyl)cyclopropylamine | 220352-38-5 | C₉H₉F₂N | 169.17 | Cyclopropane constraint |
| 1-(3,4-DFP)-2-methyl-2-(pyrrolidin)propanamine·2HCl | 1461705-08-7 | C₁₄H₂₂Cl₂F₂N₂ | 327.25 | Pyrrolidine and methyl branching |
*CAS provided for the hydrochloride salt.
Research Implications and Trends
- Chiral Centers : Enantiomers like the (S)-form (CAS: 1785760-88-4) demonstrate the importance of stereochemistry in receptor selectivity, as seen in serotonin reuptake inhibitors .
- Structural Complexity : Derivatives with cyclopropane or heterocycles (e.g., pyrrolidine) highlight trends toward constrained geometries to improve target engagement and metabolic stability .
Biologische Aktivität
1-(3,4-Difluorophenyl)propan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a propan-1-amine backbone with a difluorophenyl group. Its chemical structure can be represented as follows:
This structure contributes to its interaction with various biological targets, influencing its pharmacological effects.
Research indicates that this compound exhibits several biological activities, including:
- Inhibition of Kinases : The compound has been studied for its ability to inhibit serine/threonine kinases, which play crucial roles in cell signaling pathways. This inhibition can affect cellular processes such as proliferation and apoptosis .
- Anti-inflammatory Effects : Recent studies have highlighted its potential as an anti-inflammatory agent. Specifically, it has shown significant inhibition of NLRP3 inflammasome activation, which is linked to various inflammatory diseases .
In Vitro Studies
Table 1 summarizes the biological activities observed in vitro for this compound:
| Activity Type | Result | Reference |
|---|---|---|
| Kinase Inhibition | Effective against ERK protein kinase | |
| NLRP3 Inflammasome | Significant inhibition of IL-1β release | |
| Cytotoxicity | Moderate cytotoxicity in mammalian cells |
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound. Notably, it has demonstrated efficacy in models of inflammatory diseases, supporting its role as a candidate for drug development.
Case Study 1: Anti-inflammatory Evaluation
A study evaluated the anti-inflammatory properties of this compound using a murine model. The results indicated a marked reduction in pro-inflammatory cytokines following treatment, suggesting its potential utility in managing inflammatory disorders .
Case Study 2: Kinase Inhibition in Cancer Models
Another investigation focused on the compound's role as a kinase inhibitor in cancer cell lines. The findings revealed that it could effectively reduce cell proliferation in certain cancer types by targeting specific signaling pathways associated with tumor growth .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
